molecular formula C3H8S2 B594742 1,3-PROPANE-D6-DITHIOL CAS No. 1219803-51-6

1,3-PROPANE-D6-DITHIOL

Cat. No. B594742
M. Wt: 114.254
InChI Key: ZJLMKPKYJBQJNH-NMFSSPJFSA-N
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Description

1,3-Propane-d6-dithiol is a deuterated derivative of 1,3-propanedithiol . It is a colorless liquid with a strong and unpleasant odor . This compound is used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, and as a ligand in coordination chemistry .


Synthesis Analysis

1,3-Propanedithiol can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It is also used in the synthesis of diiron propanedithiolate hexacarbonyl upon reaction with triiron dodecacarbonyl .


Molecular Structure Analysis

The molecular formula of 1,3-Propane-d6-dithiol is C3H8S2 . Its molecular weight is 114.27 g/mol . The InChIKey of the compound is ZJLMKPKYJBQJNH-NMFSSPJFSA-N .


Chemical Reactions Analysis

1,3-Propanedithiol is mainly used for the protection of aldehydes and ketones via their reversible formation of dithianes . A prototypical reaction is its formation of 1,3-dithiane from formaldehyde . The reactivity of this dithiane illustrates the concept of umpolung .


Physical And Chemical Properties Analysis

1,3-Propane-d6-dithiol is a colorless liquid . It has a density of 1.078 g/cm³ . Its melting point is -79 °C and boiling point is 169 °C . It is slightly soluble in water but soluble in all organic solvents .

Scientific Research Applications

Chemical Synthesis and Catalysis

1,3-Propane-d6-dithiol serves as a versatile reagent in chemical synthesis, particularly in the formation of cyclic and acyclic dithioethers and dithiolanes. It has been employed in the synthesis of substituted dithiacycloalkanes through the addition to 2-alkoxypropenals, showcasing its utility in constructing complex organic molecules with potential applications in material science and pharmacology (Keiko et al., 2002). Moreover, its use in chemoselective thioacetalization under solvent-free conditions highlights its efficiency in protecting functional groups, further emphasizing its significance in synthetic organic chemistry (Ouyang et al., 2006).

Material Science and Nanotechnology

In the realm of material science, 1,3-Propane-d6-dithiol plays a pivotal role in the development of nanomaterials. The electron transfer at dithiolate-bridged diiron assemblies, for instance, elucidates the electrocatalytic hydrogen evolution, which is crucial for understanding and improving the efficiency of hydrogen production technologies (Borg et al., 2004). Furthermore, the synthesis of model molecules for NMR analysis of polymeric reagents based on propane-1,3-dithiol systems showcases the compound's utility in creating advanced materials with specific electronic and structural properties (Lucchesini et al., 2002).

Advanced Imaging and Diagnostic Techniques

The heterogeneously hyperpolarized state of propane-d6, achieved through parahydrogen-induced polarization, demonstrates its potential in bioimaging and diagnostic applications, particularly in pulmonary low-field MRI. This innovation could pave the way for new, non-invasive imaging techniques, offering enhanced resolution and sensitivity without the need for toxic contrast agents (Kovtunov et al., 2014).

Safety And Hazards

The main hazard of 1,3-Propane-d6-dithiol is its intense stench . It is classified as Acute Tox. 3 Oral, Flam. Liq. 3, and Skin Irrit. 2 . The stench of 1,3-propanedithiol can be neutralized with bleach .

Future Directions

1,3-Propane-d6-dithiol has potential applications in various fields. For instance, it has been used in the synthesis of disulfide-reducing agents from serinol and methyl serinol . These agents show greater stability and their reducing capacity is comparable to that of DTT . This suggests that 1,3-Propane-d6-dithiol could be used to develop new and efficient reducing agents in the future .

properties

CAS RN

1219803-51-6

Product Name

1,3-PROPANE-D6-DITHIOL

Molecular Formula

C3H8S2

Molecular Weight

114.254

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

ZJLMKPKYJBQJNH-NMFSSPJFSA-N

SMILES

C(CS)CS

synonyms

1,3-PROPANE-D6-DITHIOL

Origin of Product

United States

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